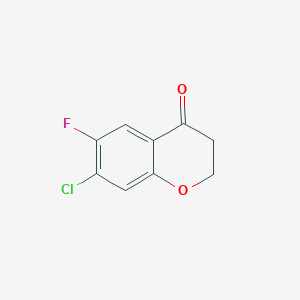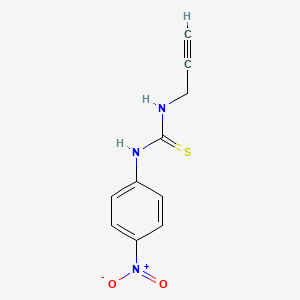![molecular formula C21H19ClN2O4 B2568578 N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide CAS No. 879763-21-0](/img/structure/B2568578.png)
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by DFT calculations using the BP86-D functional and a TZP basis set. The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using the NBO 6.0 program .Chemical Reactions Analysis
While specific chemical reactions involving “N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide” are not available, it’s known that compounds containing the isoxazole ring serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies .Scientific Research Applications
Antimicrobial Activity
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Idhayadhulla et al. (2014) synthesized a series of Mannich base derivatives, including compounds with morpholine moieties, and assessed their antibacterial and antifungal activities. These compounds showed significant antimicrobial effects against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Idhayadhulla et al., 2014).
Synthesis and Structural Characterization
The synthesis of complexes containing morpholine and other functional groups, such as those in this compound, contributes to the understanding of their structural and chemical properties. Amirnasr et al. (2001) synthesized and characterized Co(III) complexes, providing insights into their molecular structures and potential applications in various chemical processes (Amirnasr et al., 2001).
Antifungal Agents
Derivatives of this compound have been identified as potent antifungal agents. Bardiot et al. (2015) discovered compounds within this class that exhibited broad-spectrum antifungal activity, including efficacy against Candida and Aspergillus species. These findings underscore the therapeutic potential of these compounds in treating fungal infections (Bardiot et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets. For instance, indole derivatives, which share some structural similarities with the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various changes. For example, they might inhibit or activate the function of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Some compounds with similar structures have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have been found to protect cells from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-15-7-5-14(6-8-15)19-20(26)16-3-1-2-4-17(16)28-21(19)23-18(25)13-24-9-11-27-12-10-24/h1-8H,9-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQLKHQCIKMLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
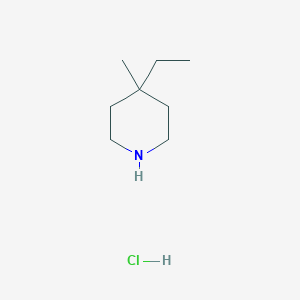
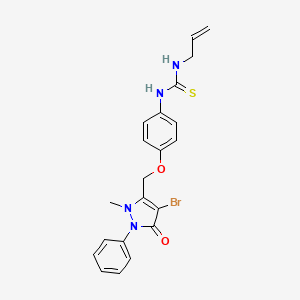
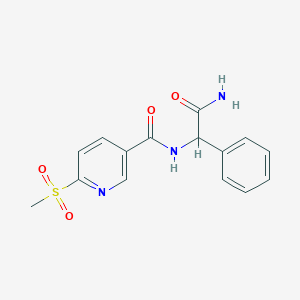

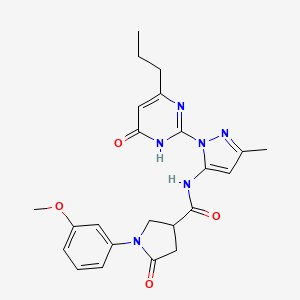
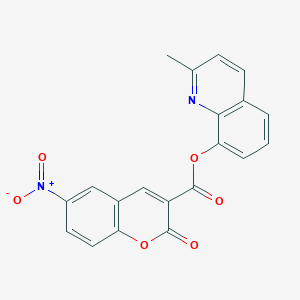
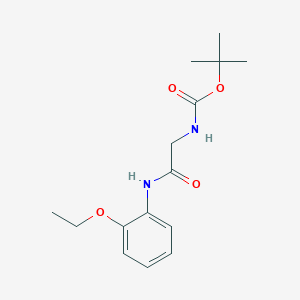
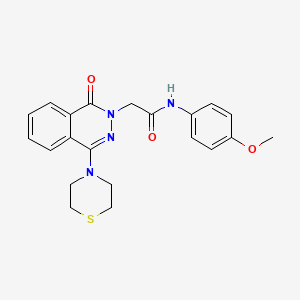
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
